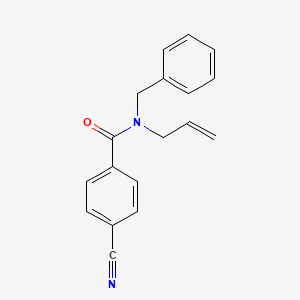

N-allyl-N-benzyl-4-cyanobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-cyano-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-2-12-20(14-16-6-4-3-5-7-16)18(21)17-10-8-15(13-19)9-11-17/h2-11H,1,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAZSXOYIKYTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Allyl N Benzyl 4 Cyanobenzamide

Retrosynthetic Analysis of N-allyl-N-benzyl-4-cyanobenzamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. For this compound, there are three primary bond disconnections to consider, leading to several plausible synthetic routes.

Route A: Amide Bond Disconnection The most intuitive disconnection is at the amide C-N bond. This breaks the molecule into a 4-cyanobenzoyl derivative (an acyl donor) and N-allyl-N-benzylamine. The 4-cyanobenzoyl moiety can originate from 4-cyanobenzoic acid or its more reactive acyl chloride. N-allyl-N-benzylamine itself can be synthesized by the sequential alkylation of benzylamine (B48309) with an allyl halide, or vice-versa.

Route B: N-Benzyl Bond Disconnection Alternatively, disconnecting the N-benzyl bond suggests a pathway where N-allyl-4-cyanobenzamide is an intermediate. This secondary amide would then be subjected to benzylation, typically using a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base.

Route C: N-Allyl Bond Disconnection Similarly, disconnecting the N-allyl bond points to N-benzyl-4-cyanobenzamide as the key intermediate. This precursor would then undergo allylation, for instance, with allyl bromide, to yield the final product.

The choice between these routes depends on factors like the availability of starting materials, reaction efficiency, and control over selectivity, particularly during the N-alkylation steps to prevent the formation of undesired byproducts.

Approaches to Amide Bond Formation in N-Substituted Benzamides

The formation of the amide bond is one of the most fundamental transformations in organic synthesis. nih.gov For a target like this compound, where the amide nitrogen is tertiary, the synthesis would typically involve the acylation of a pre-formed secondary amine (N-allyl-N-benzylamine) with a 4-cyanobenzoyl derivative.

The use of activated carboxylic acid derivatives is a cornerstone of amide synthesis. The most common method involves the reaction of an amine with an acyl chloride. nih.govncert.nic.in In this context, 4-cyanobenzoyl chloride would be reacted with N-allyl-N-benzylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct. acs.org

Another classic approach is the use of mixed anhydrides, which can be prepared from the corresponding carboxylic acid (4-cyanobenzoic acid) and an acyl chloride like pivaloyl chloride or a chloroformate. The resulting mixed anhydride (B1165640) is a highly reactive acylating agent that readily reacts with the amine. Titanium-based promoters, such as TiCl₄, have also been employed to facilitate condensation between carboxylic esters and acid chlorides to form related β-keto esters, highlighting the versatility of classic reagents in modern synthesis. nih.govresearchgate.net

To circumvent the often harsh conditions required for preparing acyl chlorides, a wide array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions. nih.gov

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They activate the carboxylic acid by forming an O-acylisourea intermediate, which is then attacked by the amine to form the amide.

Phosphonium (B103445) Salts : Reagents such as (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidino analogue (PyBOP) are highly efficient for sterically hindered couplings. nih.gov They convert the carboxylic acid into a reactive oxyphosphonium ester, which rapidly acylates the amine.

Uronium/Aminium Salts : Reagents like HATU and HBTU are also popular choices, known for their high reactivity and the suppression of side reactions, particularly racemization in peptide synthesis.

The table below summarizes some modern coupling reagents used for amide bond formation.

| Coupling Reagent Class | Example Reagent | Activating Group | Key Features |

| Carbodiimides | DCC, EDC | O-Acylisourea | Widely used, cost-effective. Byproduct removal can be an issue (DCU). |

| Phosphonium Salts | BOP, PyBOP | Acyloxyphosphonium | High efficiency, suitable for hindered amines. |

| Uronium/Aminium Salts | HATU, HBTU | Activated Ester | Fast reaction rates, low racemization. |

A powerful and atom-economical alternative for synthesizing benzamides is through palladium-catalyzed aminocarbonylation. This method constructs the amide bond by combining an aryl halide, carbon monoxide (CO), and an amine. A novel method has been developed for the synthesis of N-cyanobenzamides from aryl iodides or bromides using cyanamide (B42294) as the nitrogen source and either molybdenum hexacarbonyl, Mo(CO)₆, as a solid CO source or gaseous CO. researchgate.net This approach allows for the direct formation of N-cyanobenzamides in moderate to good yields and is effective even with substrates like 1,4-diiodobenzene. researchgate.net

For the synthesis of this compound, a related carbonylative approach could theoretically involve the reaction of 4-iodobenzonitrile, carbon monoxide, and N-allyl-N-benzylamine in the presence of a palladium catalyst.

| Reactants | CO Source | Catalyst System | Product Type | Yield | Reference |

| Aryl Halides, Cyanamide | Mo(CO)₆ or CO(g) | Palladium Catalyst | N-Cyanobenzamides | Moderate to Good | researchgate.net |

Introduction of Allyl and Benzyl Moieties on Nitrogen

N-alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction. ncert.nic.in However, a significant challenge is controlling the degree of alkylation. The nucleophilicity of the nitrogen atom often increases with each alkylation, making it difficult to stop the reaction at the secondary amine stage without forming a tertiary amine or even a quaternary ammonium (B1175870) salt. nih.govresearchgate.net

Several strategies have been developed to achieve selective mono- or di-alkylation:

Sequential Alkylation with Controlled Stoichiometry : One of the most direct methods is the stepwise addition of alkylating agents. For instance, benzylamine can be reacted with one equivalent of an allyl halide to form N-allylbenzylamine. The resulting secondary amine can then be isolated and used in the subsequent amide bond formation step. Careful control of stoichiometry and reaction conditions is crucial.

Reductive Amination : This method involves the reaction of an amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ. For example, benzylamine could be reacted with acrolein followed by reduction to form N-allylbenzylamine.

Catalytic Methods : Modern catalytic systems offer more selective and efficient routes. Iridium and Ruthenium complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols, following a "borrowing hydrogen" mechanism. organic-chemistry.orgnih.gov This approach is environmentally benign as it uses alcohols as alkylating agents and produces water as the only byproduct. nih.gov

Use of Ammonia (B1221849) Surrogates : To overcome the challenges of overalkylation, N-aminopyridinium salts have been developed as effective ammonia surrogates. nih.govresearchgate.netacs.org These reagents can be arylated and then selectively mono-alkylated before a reductive step cleaves the N-N bond, yielding a secondary amine. nih.govacs.org This self-limiting alkylation avoids the formation of over-alkylated products. nih.govresearchgate.netacs.org

A study on the benzylation of N-allyl-4-methylbenzenesulfonamide demonstrates a successful two-step process where a primary sulfonamide is first formed and then benzylated to yield the N,N-disubstituted product. nsf.govresearchgate.net A similar strategy could be applied to the benzamide (B126) analogue, where N-allyl-4-cyanobenzamide is synthesized first, followed by N-benzylation.

| Alkylation Method | Alkylating Agent | Catalyst/Reagent | Key Features |

| Direct Alkylation | Alkyl Halides | Base (e.g., K₂CO₃, CsOH) | Simple, but selectivity can be poor. organic-chemistry.org |

| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., NaBH₃CN) | Good for specific substrates, avoids halides. |

| Borrowing Hydrogen | Alcohols | Ir or Ru complexes | Atom-economical, environmentally friendly. organic-chemistry.orgnih.gov |

| Self-Limiting Alkylation | Alkyl Halides | N-Aminopyridinium Salts | Excellent selectivity for secondary amines, avoids overalkylation. nih.govacs.org |

Transition-Metal-Catalyzed Amination and Allylation Reactions

The construction of the N-allyl-N-benzylamine framework, a core component of the target molecule, can be efficiently achieved through transition-metal catalysis. These methods offer direct and atom-economical routes for forming carbon-nitrogen bonds.

Catalytic Allylation: The introduction of the allyl group onto the nitrogen atom is a key transformation that can be accomplished via nucleophilic allylic substitution. Modern organic synthesis favors the direct activation of allylic alcohols using transition metal catalysts, which generates electrophilic π-allyl metal intermediates. nih.gov This approach is advantageous as it avoids the pre-functionalization of the alcohol, making it a greener alternative. nih.gov Various transition metals have been employed for this purpose, with palladium being one of the most prominent. Palladium-catalyzed allylic amination typically involves the reaction of an amine with an allylic substrate (like an allyl carbonate or allyl alcohol) in the presence of a palladium catalyst, leading to the desired N-allyl amine. google.comgoogle.com

Catalytic Amination/Amidation: Nickel-based catalysts have also emerged as powerful tools for amide synthesis. For instance, heterogeneous nickel catalysts can facilitate the reductive amidation of esters with nitro compounds, providing a direct route to complex amides. nih.gov This method is notable for its step-economy, as it bypasses the need to first reduce the nitro group to an amine. nih.gov Ruthenium pincer complexes have been shown to catalyze the direct synthesis of amides from esters and amines under neutral conditions, liberating hydrogen gas as the only byproduct. researchgate.net Such reactions are highly efficient and environmentally benign. researchgate.net

A general synthetic scheme would involve the initial preparation of N-benzyl-4-cyanobenzamide, followed by a transition-metal-catalyzed N-allylation. Alternatively, N-allylamine could be reacted with 4-cyanobenzoyl chloride, followed by N-benzylation. A more convergent approach might involve the direct three-component coupling of N-allylamine, a benzyl halide, and an activated 4-cyanobenzoic acid derivative, potentially mediated by a single metal catalyst capable of facilitating both N-benzylation and amidation steps.

Intermolecular Claisen Rearrangements for Allyl Introduction

An alternative, powerful strategy for introducing the allyl group involves the Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement. wikipedia.org While the classic Claisen rearrangement involves allyl vinyl ethers, several variants are highly effective for the synthesis of substituted amides.

Notably, a transition-metal-free intermolecular Claisen rearrangement has been developed to introduce allyl groups at the α-position of tertiary amides. acs.orgorganic-chemistry.org This process involves the activation of a precursor amide with trifluoromethanesulfonic anhydride (Tf₂O), which generates a highly electrophilic keteniminium ion intermediate. acs.orgorganic-chemistry.org This intermediate then reacts with an allyl source to furnish the modified amide. This method is praised for its atom economy and mild reaction conditions. acs.org

For the synthesis of this compound, a theoretical pathway could involve a variation like the Eschenmoser-Claisen rearrangement. This reaction typically uses an allylic alcohol and N,N-dimethylacetamide dimethyl acetal (B89532) to produce a γ,δ-unsaturated amide. wikipedia.org A bespoke strategy might involve reacting N-benzyl-4-cyanobenzamide with an allyl alcohol under conditions that promote the formation of a reactive intermediate amenable to a acs.orgacs.org-sigmatropic shift, thereby installing the N-allyl group. Another relevant variant is the 1,3-diaza-Claisen rearrangement, which provides access to complex nitrogen-containing molecules. uvm.edu

Table 1: Optimization of Intermolecular Claisen Rearrangement Conditions

This table is based on general findings for introducing allyl groups into tertiary amides, as specific data for this compound is not available. The data is adapted from a study on α-allylation of amides. organic-chemistry.org

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Iodopyridine | DCE | 70 | Good |

| 2 | Cs₂CO₃ | DCE | 70 | High |

| 3 | K₂CO₃ | Dioxane | 80 | Moderate |

| 4 | NaH | THF | 25 | Low |

DCE = 1,2-dichloroethane; THF = Tetrahydrofuran

Incorporation of the 4-Cyanophenyl Moiety

The 4-cyanophenyl group is a crucial pharmacophore in many biologically active molecules. Its incorporation into the target amide is typically achieved by using 4-cyanobenzoic acid or one of its activated derivatives as a starting material.

The most common method for amide bond formation is the coupling of a carboxylic acid with an amine. ucl.ac.ukunimi.it This reaction often requires a coupling agent to activate the carboxylic acid, forming a more reactive intermediate that is readily attacked by the amine. Standard coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk

A typical synthetic route would involve the reaction of N-allyl-N-benzylamine with 4-cyanobenzoic acid in the presence of a coupling agent. Alternatively, 4-cyanobenzoic acid can be converted to the more reactive 4-cyanobenzoyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. semanticscholar.org The resulting acyl chloride reacts readily with N-allyl-N-benzylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield this compound. The synthesis of structurally related N-benzylbenzamides has been successfully achieved starting from the corresponding substituted benzoic acid, which is activated and then reacted with a benzylamine. acs.org

Green Chemistry Considerations and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. The synthesis of amides, being one of the most performed reactions in the pharmaceutical industry, is a major focus for the development of greener protocols. ucl.ac.ukrsc.org

Key green strategies applicable to the synthesis of this compound include:

Catalytic Direct Amidation: Moving away from stoichiometric activating agents that generate large amounts of waste is a primary goal. ucl.ac.uk Catalytic methods, such as those using boric acid, are highly desirable. Boric acid is an inexpensive, low-toxicity, and environmentally friendly catalyst that can effectively promote the direct condensation of carboxylic acids and amines. semanticscholar.orgresearchgate.netorgsyn.org

Solvent Choice: Traditional amide syntheses often use hazardous solvents like DMF and CH₂Cl₂. ucl.ac.uk Green chemistry encourages the use of safer, more sustainable solvents. Recent studies have demonstrated successful amide synthesis in greener solvents like cyclopentyl methyl ether or even in water using micellar catalysis. nih.gov Solvent-free reactions, where the neat reactants are heated together, represent an ideal green alternative. semanticscholar.orgresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Transition-metal-catalyzed reactions that proceed via direct activation of C-H or O-H bonds, such as the direct use of allylic alcohols, improve atom economy by avoiding the need for protecting groups or pre-activation steps. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly sustainable route to amide bond formation. Enzymes like Candida antarctica lipase (B570770) B can catalyze the reaction between free carboxylic acids and amines under mild conditions, often without the need for any additives. nih.gov

Table 2: Comparison of Green Amidation Strategies

| Method | Reagent/Catalyst | Solvent | Key Advantages |

| Conventional | Stoichiometric (e.g., HATU, EDC) | DMF, CH₂Cl₂ | High reactivity, broad scope |

| Boric Acid Catalysis | Boric Acid (catalytic) | Toluene or Solvent-free | Low cost, low toxicity, reduced waste. semanticscholar.orgorgsyn.org |

| Enzymatic | Lipase (e.g., Candida antarctica lipase B) | Cyclopentyl methyl ether | High selectivity, mild conditions, biodegradable catalyst. nih.gov |

| Ionic Liquid Catalysis | Brønsted Acidic Ionic Liquid | None (IL is solvent) | Reusable catalyst/solvent system, high efficiency. acs.org |

Stereochemical Control and Diastereoselectivity in Multi-Substituted Amides

While this compound itself is an achiral molecule, the introduction of substituents on the allyl or benzyl moieties would create stereocenters. In such cases, controlling the stereochemical outcome of the reaction is paramount. The principles of stereocontrol are fundamental in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities.

The synthesis of highly substituted, chiral amides often relies on diastereoselective reactions. For example, the addition of organometallic reagents to chiral imines or aldehydes is a common strategy for setting stereocenters. The diastereoselectivity of such additions can often be controlled by the choice of reagent, solvent, and the nature of the chiral auxiliary. acs.orgacs.org

For instance, in the synthesis of a chiral analogue, a key step might involve the diastereoselective allylation of a chiral imine precursor. The stereochemical outcome can be rationalized by considering closed, chair-like transition state models, where steric interactions dictate the preferred direction of attack. acs.org The use of chiral catalysts in transition-metal-catalyzed allylations can also induce high levels of enantioselectivity, providing access to single-enantiomer products.

In cascade reactions used to build complex cyclic structures containing amide functionalities, high diastereoselectivity can be achieved. For example, cascade Michael additions can proceed with complete diastereoselectivity, governed by the relative stereochemistry of substituents in the reaction intermediates. beilstein-journals.org Although the target molecule is acyclic and achiral, the synthetic methodologies discussed here would be foundational for creating more complex, stereochemically defined analogues.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled, confirming the presence and connectivity of the allyl, benzyl (B1604629), and 4-cyanobenzoyl moieties.

One-dimensional NMR spectra provide foundational information about the chemical environment of each magnetically active nucleus within the molecule.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the carbon-13 (¹³C) NMR spectrum indicates the number of unique carbon environments. The chemical shifts (δ) are highly sensitive to the electronic environment, allowing for the assignment of each signal to a specific position in the molecule. oregonstate.edu

For N-allyl-N-benzyl-4-cyanobenzamide, the expected chemical shifts are influenced by the aromatic rings, the electron-withdrawing carbonyl and cyano groups, and the double bond of the allyl group. inflibnet.ac.in Benzylic protons are characteristically deshielded by the adjacent aromatic ring, as are the vinylic protons of the allyl group. inflibnet.ac.in Protons on the aromatic rings exhibit complex splitting patterns due to coupling with their neighbors.

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures and established spectroscopic principles. rsc.orgresearchgate.net

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl-CH₂ | ~4.7 | Singlet |

| Allyl-CH₂ | ~4.2 | Doublet |

| Allyl-=CH₂ | ~5.2-5.3 | Multiplet |

| Allyl-=CH | ~5.8-6.0 | Multiplet |

| Benzyl-ArH | ~7.2-7.4 | Multiplet |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzyl-CH₂ | ~52 |

| Allyl-CH₂ | ~50 |

| CN (Nitrile) | ~118 |

| Cyanobenzoyl-C (ipso, attached to CN) | ~115 |

| Allyl-=CH₂ | ~118 |

| Aromatic CH (Benzyl & Cyanobenzoyl) | ~127-133 |

| Allyl-=CH | ~133 |

| Aromatic C (ipso, Benzyl) | ~136 |

| Aromatic C (ipso, Cyanobenzoyl, attached to C=O) | ~142 |

¹⁵N NMR: Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, is uniquely capable of distinguishing between the two different nitrogen environments in the molecule. A ¹⁵N NMR spectrum would be expected to show two distinct signals: one for the amide nitrogen and another for the nitrile nitrogen. The chemical shift of the amide nitrogen would provide information about the electronic character and potential for hindered rotation around the N-C(O) bond, while the nitrile nitrogen signal would confirm the presence of the cyano group in its characteristic chemical shift region.

2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei, either through chemical bonds or through space. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling interactions, revealing which protons are on adjacent carbon atoms. sdsu.edu For this compound, key COSY correlations would be observed between the protons within the allyl group's three-carbon chain and among the ortho, meta, and para protons on the benzyl ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). epfl.ch It allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.7 ppm would show a cross-peak to the carbon signal at ~52 ppm, confirming their identity as the benzyl CH₂ group. youtube.com

A correlation from the benzyl CH₂ protons to the amide carbonyl carbon, confirming the N-benzyl amide linkage.

A correlation from the allyl CH₂ protons to the amide carbonyl carbon, confirming the N-allyl amide linkage.

Correlations from the aromatic protons on the cyanobenzoyl ring to the amide carbonyl carbon, linking the benzoyl group to the amide functionality. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å, regardless of whether they are connected by bonds. researchgate.net NOESY is instrumental for determining the molecule's preferred conformation and stereochemistry. For this molecule, NOESY could reveal spatial proximity between specific protons of the allyl group and the benzyl group, providing insight into their relative orientation around the amide bond.

The tertiary amide bond (C(O)-N) in this compound possesses a significant degree of double bond character, leading to hindered rotation. This can result in the molecule existing as a mixture of conformational isomers, or rotamers. Advanced NMR experiments can probe this dynamic behavior.

Variable-Temperature (VT) NMR is a key technique used to study such processes. By recording spectra at different temperatures, the rate of rotation around the amide bond can be influenced. At low temperatures, where rotation is slow on the NMR timescale, distinct sets of signals for each rotamer (e.g., syn and anti conformations relative to the carbonyl group) may be observed. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually coalesce into a single set of time-averaged signals. The temperature at which coalescence occurs can be used to calculate the energy barrier to rotation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, serving to confirm the molecular weight and aid in structural elucidation.

High-Resolution Mass Spectrometry measures the mass of an ion with extremely high accuracy (typically to within 0.001 mass units). This precision allows for the determination of a molecule's exact elemental composition, which is a definitive method for confirming its molecular formula. rsc.org

For this compound, the molecular formula is C₁₈H₁₆N₂O. The calculated exact mass for the neutral molecule is 276.1263 g/mol . An HRMS experiment would be expected to yield a measured mass for the protonated molecule, [M+H]⁺, that matches the calculated value of 277.1335 to within a few parts per million (ppm), thereby confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural analysis where a specific precursor ion (e.g., the protonated molecular ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. mdpi.com The fragmentation pattern provides a "fingerprint" that helps to confirm the connectivity of the molecule's substructures. researchgate.net

The fragmentation of this compound is expected to be dominated by cleavages at the weakest bonds, particularly adjacent to the stabilizing amide and aromatic functionalities. A key and highly characteristic fragmentation pathway for N-benzylated compounds is the cleavage of the benzylic C-N bond. nih.govnih.gov This cleavage results in the formation of a highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion (C₇H₇⁺), producing a prominent signal at m/z 91. nih.gov This fragment is often the base peak in the spectrum. Other significant fragmentations would arise from the loss of the allyl group and cleavages around the amide bond.

Plausible MS/MS Fragmentation Pathways for [C₁₈H₁₆N₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Fragment Structure |

|---|---|---|---|

| 277.13 | 91.05 | C₁₁H₉N₂O | Tropylium ion |

| 277.13 | 130.04 | C₉H₉N | 4-Cyanobenzoyl cation |

| 277.13 | 146.06 | C₈H₅NO | N-allyl-N-benzylaminium ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these spectra would exhibit characteristic absorption bands corresponding to its constituent parts.

The key functional groups and their expected vibrational frequencies are:

Nitrile (C≡N): A sharp, intense absorption band is anticipated in the region of 2220-2260 cm⁻¹. The intensity of this band is enhanced by the electronic conjugation with the aromatic ring.

Amide (C=O): A strong absorption due to the carbonyl stretch is expected between 1630 and 1680 cm⁻¹. Its exact position can be influenced by the electronic environment and potential hydrogen bonding.

Allyl Group (C=C and =C-H): The C=C stretching vibration of the allyl group typically appears around 1640-1680 cm⁻¹. The out-of-plane bending of the =C-H bonds gives rise to characteristic absorptions in the 910-1000 cm⁻¹ region.

Aromatic Ring (C=C and C-H): The C=C stretching vibrations within the benzyl and cyanophenyl rings are observed in the 1450-1600 cm⁻¹ range. The aromatic C-H stretching appears above 3000 cm⁻¹, while out-of-plane C-H bending produces strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Aliphatic C-H: The stretching and bending vibrations of the methylene (B1212753) (CH₂) groups in the benzyl and allyl moieties are expected in the 2850-2960 cm⁻¹ and 1430-1470 cm⁻¹ regions, respectively.

While specific experimental spectra for this compound are not widely published, the analysis of related structures, such as N-benzylbenzamide, confirms the expected positions of these key vibrational modes. chemicalbook.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220-2260 | Sharp, Intense |

| Amide (C=O) | Stretch | 1630-1680 | Strong |

| Allyl (C=C) | Stretch | 1640-1680 | Medium |

| Allyl (=C-H) | Bend (out-of-plane) | 910-1000 | Strong |

| Aromatic (C=C) | Stretch | 1450-1600 | Medium to Weak |

| Aromatic (C-H) | Stretch | >3000 | Variable |

| Aromatic (C-H) | Bend (out-of-plane) | 690-900 | Strong |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, a detailed crystallographic study has been conducted on the closely related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.govresearchgate.net The methodologies and findings from this study serve as an excellent proxy for understanding the structural characteristics that this compound would likely exhibit.

For the analogue N-allyl-N-benzyl-4-methylbenzenesulfonamide, single crystals suitable for X-ray diffraction were grown and analyzed. nsf.gov The data was collected at a low temperature (173 K) to minimize thermal vibrations, using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). nsf.gov The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model. nsf.gov

Table 2: Crystallographic Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₁₇H₁₉NO₂S | nsf.gov |

| Crystal System | Orthorhombic | nsf.govresearchgate.net |

| Space Group | Pna2₁ | nsf.govresearchgate.net |

| a (Å) | 18.6919 (18) | nsf.govresearchgate.net |

| b (Å) | 10.5612 (10) | nsf.govresearchgate.net |

| c (Å) | 8.1065 (8) | nsf.govresearchgate.net |

| V (ų) | 1600.3 (3) | nsf.govresearchgate.net |

| Z | 4 | nsf.govresearchgate.net |

| T (K) | 173.15 | nsf.govresearchgate.net |

| R₁ [I > 2σ(I)] | 0.0428 | nsf.govresearchgate.net |

The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals specific conformational preferences and a network of intermolecular interactions that define its supramolecular assembly. nsf.gov The molecule adopts a conformation where the allyl and benzyl groups are positioned on the nitrogen atom of the sulfonamide. The sulfur atom exhibits a slightly distorted tetrahedral geometry. nsf.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (If Chiral Variants are Synthesized)

Chiroptical spectroscopy, particularly circular dichroism (CD), is an essential technique for characterizing chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. In the context of this compound, this technique would only be applicable if chiral variants of the molecule were synthesized.

As the parent molecule is achiral, it does not exhibit a CD spectrum. To date, the synthesis and stereochemical analysis of chiral derivatives of this compound have not been reported in the scientific literature. Therefore, no chiroptical spectroscopic data is available for this compound or its potential stereoisomers.

Chemical Reactivity and Mechanistic Studies of N Allyl N Benzyl 4 Cyanobenzamide

Reactivity of the Amide Linkage

The tertiary amide functionality in N-allyl-N-benzyl-4-cyanobenzamide is a key structural feature. Its reactivity is influenced by the steric hindrance imposed by the allyl and benzyl (B1604629) groups and the electronic effect of the 4-cyanobenzoyl moiety.

Hydrolytic Stability and Catalyzed Cleavage Mechanisms

The hydrolysis of the amide bond in this compound, which would lead to 4-cyanobenzoic acid and N-allyl-N-benzylamine, is generally slow under neutral conditions due to the stability of the amide resonance. However, the process can be catalyzed by acids or bases. Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. Conversely, under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon is the key step. The presence of the electron-withdrawing cyano group on the benzoyl ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating both acid- and base-catalyzed hydrolysis compared to unsubstituted benzamides.

Catalytic cleavage of the C-N bond in amides provides an alternative to hydrolysis. For N-benzyl amides, various catalytic systems have been developed for debenzylation. For instance, p-toluenesulfonic acid (p-TsOH) has been shown to efficiently debenzylate N-benzylamides in refluxing toluene, affording the primary amide in good to quantitative yields. researchgate.net Nickel-catalyzed reactions have also been employed for the cleavage of both C-H and C(O)-N bonds in benzamides containing a directing group. acs.org Furthermore, selective hydrogenation of amides to their corresponding alcohols and amines, which involves C-N bond cleavage, has been achieved using well-defined ruthenium and manganese pincer complexes. acs.orgnih.gov In the case of this compound, such catalytic methods could potentially lead to the cleavage of the N-benzyl bond, yielding N-allyl-4-cyanobenzamide.

| Catalyst/Reagent | Substrate Type | Product(s) | Yield | Reference |

| p-TsOH | N-Benzylamides | Primary amides | Good to quantitative | researchgate.net |

| Ni(OTf)₂ / AgOAc | Aromatic amides with directing group | Methanofluoren-9-one derivatives | High | acs.org |

| Ruthenium PNN pincer complex | Benzanilide | Aniline and benzyl alcohol | Up to 100% | acs.org |

| Manganese PNN pincer complex | Benzanilide | Aniline and benzyl alcohol | High | nih.gov |

| Molybdenum pincer complex | N-methylated formanilides | Anilines and methanol | Good to high | rsc.org |

N-Substituent Transformations (e.g., Deprotection, Further Alkylation)

The allyl and benzyl groups on the nitrogen atom of this compound can be viewed as protecting groups, and their selective removal is a key synthetic transformation.

Deprotection:

Deallylation: The N-allyl group can be removed under various conditions. A common method involves isomerization of the allyl group to the corresponding enamide, followed by hydrolysis. Ruthenium catalysts, such as Grubbs' catalyst in the presence of an electron-rich olefin, or Ru(CO)HCl(PPh₃)₄, are effective for the isomerization step. acs.org Subsequent ozonolysis of the enamide intermediate leads to the deallylated amide. acs.orgnih.gov Another approach is the use of iodine in polyethylene (B3416737) glycol-400, which has been shown to be a simple and selective method for the deallylation of allyl ethers and esters at room temperature. rsc.org

Debenzylation: The N-benzyl group can be cleaved through several methods. Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a common technique, although the efficiency can be affected by the amine substrate or product. researchgate.net The use of a mixed catalyst system, such as Pd/C with niobic acid-on-carbon, has been shown to facilitate the hydrogenative deprotection of N-benzyl groups. researchgate.net Oxidative debenzylation is another strategy, which can be achieved using reagents like N-iodosuccinimide, providing a tuneable method for mono- or didebenzylation. nih.gov Acid-facilitated debenzylation has also been reported, for instance, using acetic acid to promote the cleavage of N-benzyl groups in N-Boc, N-benzyl double-protected systems. nih.gov

Selective deprotection of either the allyl or the benzyl group in the presence of the other would be a valuable synthetic tool. The choice of reagents and reaction conditions would be crucial in achieving such selectivity. For instance, the mild conditions used for iodine-mediated deallylation might leave the benzyl group intact. rsc.org

Further Alkylation:

As the nitrogen atom in this compound is part of a tertiary amide, it lacks a hydrogen atom and is therefore not amenable to further direct alkylation at the nitrogen.

| Protecting Group | Reagent/Catalyst | Key Features | Reference |

| N-Allyl | Ru(CO)HCl(PPh₃)₄, then O₃, then Me₂S and Et₂NH | One-pot isomerization-oxidation | acs.orgnih.gov |

| N-Allyl | Iodine in PEG-400 | Mild, selective, room temperature | rsc.org |

| N-Benzyl | Pd/C, H₂ | Catalytic hydrogenolysis | researchgate.net |

| N-Benzyl | Pd/C, Niobic acid-on-carbon, H₂ | Facilitated hydrogenolysis | researchgate.net |

| N-Benzyl | N-Iodosuccinimide | Tuneable mono- or didebenzylation | nih.gov |

| N-Benzyl | Acetic Acid | Acid-facilitated debenzylation | nih.gov |

Transformations Involving the Allyl Moiety

The allyl group in this compound is a versatile functional handle that can participate in a wide range of reactions, including olefin metathesis, additions, cyclizations, and rearrangements.

Olefin Metathesis Reactions

Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) and molybdenum (e.g., Schrock's catalysts). The allyl group of this compound can undergo cross-metathesis (CM) with other olefins. This would allow for the introduction of a variety of substituents at the terminus of the allyl chain, leading to the synthesis of a diverse range of derivatives. The choice of catalyst and reaction partner would be critical to control the selectivity and efficiency of the cross-metathesis reaction. For instance, cross-metathesis with an electron-deficient olefin might require a more reactive catalyst.

While ring-closing metathesis (RCM) is not directly applicable to this compound itself, if a second olefinic moiety were introduced into the molecule, RCM could be employed to construct cyclic structures.

Hydrogenation and Other Addition Reactions

Hydrogenation:

The double bond of the allyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically employs catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst (RhCl(PPh₃)₃) under a hydrogen atmosphere. The product of this reaction would be N-benzyl-N-propyl-4-cyanobenzamide. Selective hydrogenation of the allyl double bond in the presence of the aromatic rings would be expected under standard conditions, as the hydrogenation of arenes typically requires more forcing conditions. Molybdenum pincer complexes have also been shown to catalyze the hydrogenation of amides, although in some cases, deallylation was observed as a competing pathway. rsc.org

Other Addition Reactions:

The electron-rich double bond of the allyl group is susceptible to electrophilic addition reactions. Some examples include:

Halogenation: Reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) would lead to the corresponding dihalo-propyl derivative.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen adding to the terminal carbon of the double bond.

Dihydroxylation: The double bond can be converted to a diol using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

Cyclization and Rearrangement Reactions (e.g., Electrocyclizations, Sigmatropic Rearrangements)

The allyl group can participate in various intramolecular cyclization and rearrangement reactions, often leading to the formation of heterocyclic structures.

Cyclization Reactions:

NBS (N-Bromosuccinimide) has been shown to induce the intramolecular cyclization of N-allyl-N-benzyl-2-(tosylamido)acetamide, suggesting that this compound could undergo a similar transformation. researchgate.net The reaction likely proceeds via bromonium ion formation, followed by intramolecular attack by the amide oxygen to form a five- or six-membered ring.

Sigmatropic Rearrangements:

researchgate.net-Sigmatropic rearrangements are known to occur in systems containing an allylic group adjacent to an atom with a lone pair. A novel researchgate.net-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines to N-allyl-N-benzylhydroxylamines has been reported, which proceeds upon treatment with n-butyllithium. rsc.org While this compound does not possess the hydroxylamine (B1172632) functionality, this highlights the potential for related rearrangements. The aza-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of N-allyl enamines, is another possibility, although it would require the initial formation of an enamine, which is not directly present in the starting material.

| Reaction Type | Substrate Type | Reagent/Catalyst | Product Type | Reference |

| Intramolecular Cyclization | N-allyl-N-benzyl-2-(tosylamido)acetamide | NBS | Heterocyclic compound | researchgate.net |

| researchgate.net-Sigmatropic Rearrangement | N-benzyl-O-allylhydroxylamine | n-BuLi | N-allyl-N-benzylhydroxylamine | rsc.org |

| researchgate.net-Rearrangement | N-benzylic proline amides | Lewis acid | Quaternary proline derivatives | researchgate.net |

Exploration of Unconventional Reaction Pathways (e.g., Photoredox, Electrochemical)

A thorough search of chemical databases and scholarly articles reveals no specific studies on the photoredox or electrochemical reactions of this compound. Research in these areas tends to focus on related, but structurally distinct, molecules.

For instance, the field of photoredox catalysis has seen extensive exploration of reactions involving N-alkyl amides and related structures. Studies have demonstrated the feasibility of C(sp³)–H functionalization at the N-α position of secondary N-alkyl benzamides and the C-N coupling of amides with alcohols under visible light conditions. rsc.orgnih.gov These reactions typically proceed through the generation of radical intermediates, a pathway that could theoretically be applicable to this compound. However, without direct experimental evidence, any proposed mechanism remains speculative.

Similarly, electrochemical studies have been conducted on compounds with some structural similarities, such as N-benzyl-4-piperidone analogs and the electrochemical synthesis of various amides. rsc.orgnih.gov These studies provide a foundational understanding of how N-benzyl or amide functionalities might behave under electrochemical conditions. For example, the electrochemical oxidation of N-benzyl-4-piperidone derivatives has been shown to be an irreversible, diffusion-controlled process. nih.gov Nevertheless, the specific influence of the allyl and 4-cyanophenyl groups on the electrochemical properties of the target compound has not been investigated.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The absence of research on the specific reaction pathways of this compound naturally extends to a lack of kinetic and thermodynamic data. To date, no studies have been published that provide quantitative measurements of reaction rates, activation energies, or the thermodynamic favorability of its potential transformations under photoredox or electrochemical conditions.

Kinetic and thermodynamic data are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting product distributions. The isomerization of N-allyl amides to enamides is a known competing pathway that could influence reactions involving the allyl group. nih.govacs.org A comprehensive study would be necessary to determine the kinetic and thermodynamic parameters governing such potential side reactions for this compound.

Theoretical and Computational Investigations of N Allyl N Benzyl 4 Cyanobenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

There is no available research on the quantum chemical calculations of this molecule. This includes a lack of studies using:

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of N-allyl-N-benzyl-4-cyanobenzamide remains unexplored in the scientific literature. This includes an absence of information regarding:

Prediction of Spectroscopic Parameters (Theoretical Spectroscopy)

Without computational studies, there are no theoretically predicted spectroscopic parameters available for this compound. This means that theoretical data for techniques such as NMR, IR, or UV-Vis spectroscopy, which are often calculated to complement experimental findings, have not been generated.

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, typically employing Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. By calculating the magnetic shielding tensors for each nucleus, one can estimate the chemical shifts (δ) for ¹H and ¹³C atoms. Similarly, spin-spin coupling constants (J-couplings) can be computed to provide further insight into the molecular structure and connectivity.

A typical computational study would involve:

Optimization of the ground state geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

Calculation of NMR shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Referencing the calculated shielding constants to a standard (e.g., Tetramethylsilane) to obtain the predicted chemical shifts.

Calculation of the Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions to predict the J-coupling constants between neighboring nuclei.

The predicted data would then be compared with experimentally obtained NMR spectra for validation.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted H-H Coupling Constants (Hz) |

| Allyl CH= | Data not available | Data not available | Data not available |

| Allyl =CH₂ | Data not available | Data not available | Data not available |

| Allyl -CH₂- | Data not available | Data not available | Data not available |

| Benzyl (B1604629) -CH₂- | Data not available | Data not available | Data not available |

| Benzyl Ar-H | Data not available | Data not available | Data not available |

| Cyanobenzoyl Ar-H | Data not available | Data not available | Data not available |

| Cyano -C≡N | N/A | Data not available | N/A |

| Amide C=O | N/A | Data not available | N/A |

This table is for illustrative purposes only, as no specific computational data for this compound has been found.

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis can predict these spectra, aiding in the assignment of experimental bands to specific molecular motions.

The process for a computational vibrational analysis would include:

Calculation of the harmonic vibrational frequencies at the optimized geometry of the molecule.

The computed frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

The intensity of IR and Raman bands is also calculated to generate a theoretical spectrum.

Key vibrational modes for this compound that would be of interest include the C≡N stretch of the cyano group, the C=O stretch of the amide, C-H stretches of the aromatic and aliphatic groups, and the C=C stretch of the allyl group.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Cyano | C≡N Stretch | Data not available |

| Amide | C=O Stretch | Data not available |

| Allyl | C=C Stretch | Data not available |

| Benzyl/Cyanobenzoyl | Aromatic C-H Stretch | Data not available |

| Allyl/Benzyl | Aliphatic C-H Stretch | Data not available |

This table is for illustrative purposes only, as no specific computational data for this compound has been found.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is instrumental in understanding the pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often difficult to probe experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To study a potential reaction involving this compound (e.g., an intramolecular rearrangement or a reaction with another species), computational methods would be used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS connects the reactants and products, thus mapping out the reaction pathway.

Calculation of Activation Energies and Reaction Rates

From the energies of the reactants, transition state, and products, the activation energy (Ea) of the reaction can be calculated. This information is crucial for predicting the feasibility and rate of a reaction. Using Transition State Theory (TST), the reaction rate constant (k) can be estimated from the activation energy.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other in the solid state or in solution determines its macroscopic properties. Computational methods can be used to investigate these non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. Understanding these forces is key to predicting crystal packing and the formation of supramolecular assemblies. For instance, studies on the crystal structure of a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, have revealed the importance of C-H···π interactions in its solid-state packing. A similar analysis for this compound would shed light on its intermolecular behavior.

Advanced Applications in Chemical Research and Methodological Development

N-allyl-N-benzyl-4-cyanobenzamide as a Versatile Synthetic Building Block

The intrinsic chemical functionalities of this compound make it a valuable and versatile building block in the field of organic synthesis. The presence of the reactive allyl group, the stable yet modifiable benzyl (B1604629) group, and the electronically active cyanobenzamide moiety allows for a diverse array of chemical transformations.

Precursor for Advanced Organic Synthesis

As a precursor, this compound offers multiple reaction sites for the construction of more complex molecular architectures. The synthesis of this compound can be achieved through methods such as the direct amidation of 4-cyanobenzoic acid with N-allyl-N-benzylamine or a multi-step process involving the reaction of 4-cyanobenzoyl chloride with the corresponding amine. smolecule.com

The allyl group is particularly amenable to a wide range of synthetic manipulations, including but not limited to:

Oxidation: The double bond of the allyl group can be oxidized to form epoxides, diols, or be cleaved to yield aldehydes or carboxylic acids, providing entry into different classes of compounds.

Addition Reactions: The alkene functionality can readily undergo addition reactions, such as halogenation, hydrohalogenation, and hydroboration-oxidation, to introduce new functional groups.

Metathesis: Olefin metathesis reactions can be employed to form new carbon-carbon bonds, enabling the synthesis of more elaborate structures.

Heck and Suzuki Couplings: The allyl group can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or vinyl substituents.

The benzyl group, while generally more stable, can be modified through aromatic substitution reactions on the phenyl ring or cleaved under specific hydrogenolysis conditions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the synthetic possibilities. These reactive handles make this compound a valuable starting material for the synthesis of novel heterocyclic compounds and other complex organic molecules.

Scaffold for Combinatorial Library Synthesis (Non-biological)

In the realm of non-biological combinatorial chemistry, a scaffold molecule provides a core structure upon which a variety of substituents can be systematically introduced to generate a library of related compounds. The trifunctional nature of this compound makes it an ideal candidate for such a scaffold.

By systematically varying the reactants that engage with the allyl, benzyl, and cyanobenzamide functionalities, a diverse library of compounds can be rapidly synthesized. For instance, a combinatorial approach could involve:

Allyl Group Modification: A set of different reagents could be used to functionalize the allyl group across a library of reaction vessels.

Aromatic Substitution: The benzyl ring could be subjected to a variety of electrophilic aromatic substitution reactions.

Cyano Group Transformation: The cyano group could be converted to a range of other functional groups.

This parallel synthesis approach allows for the efficient exploration of chemical space around the this compound core, which can be instrumental in the discovery of new molecules with desired properties for various applications, such as materials science or catalysis.

Role in Materials Science Research (e.g., Polymer Chemistry, Crystalline Materials)

While specific research on the direct application of this compound in materials science is not extensively documented, its structural features suggest significant potential in this area, particularly in polymer chemistry and the design of crystalline materials. A closely related compound, N-benzyl-N-methyl-4-cyanobenzamide, has been noted for its applications in liquid crystals and as a building block for novel polymers.

The allyl group of this compound can act as a monomer or a cross-linking agent in polymerization reactions. It can participate in free-radical polymerization or be incorporated into polymer chains through copolymerization with other monomers. The resulting polymers could exhibit unique thermal, mechanical, and optical properties imparted by the rigid cyanobenzamide and benzyl moieties.

Furthermore, the defined three-dimensional structure and potential for intermolecular interactions, such as π-π stacking of the aromatic rings and dipole-dipole interactions of the cyano and amide groups, make this compound an interesting candidate for the development of crystalline materials. Detailed crystallographic analysis of the structurally similar compound N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals an orthorhombic crystal system with specific cell parameters, demonstrating the propensity of such molecules to form well-ordered crystalline lattices. nsf.govresearchgate.net This suggests that this compound could be utilized in crystal engineering to create materials with tailored solid-state properties.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 18.6919(18) |

| b (Å) | 10.5612(10) |

| c (Å) | 8.1065(8) |

| Volume (ų) | 1600.3(3) |

Development of Advanced Analytical Methodologies for Compound Detection and Quantification in Research Matrices

The ability to accurately detect and quantify this compound in various research matrices is crucial for monitoring reaction progress, determining purity, and understanding its behavior in different environments. While specific methods for this compound are not widely published, established techniques for related benzamide (B126) and aromatic compounds can be readily adapted.

Chromatographic Separation Techniques (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of benzamide derivatives. ptfarm.plnih.gov For this compound, a reversed-phase HPLC method would likely be effective. This would typically involve a C8 or C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector, as the aromatic rings and the cyanobenzamide chromophore are expected to absorb UV light strongly.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another suitable technique, particularly for volatile and thermally stable compounds. nih.gov Given the molecular weight of this compound, it should be amenable to GC analysis, likely after appropriate derivatization if necessary to improve volatility and thermal stability. GC-MS would provide both retention time and mass spectral data, allowing for highly specific identification and quantification.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-phase (C8 or C18) | Acetonitrile/Water or Methanol/Water mixtures | UV-Vis (Diode Array Detector) |

| GC | Capillary column (e.g., DB-5ms) | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Spectrophotometric and Fluorescent Assays for Quantification

UV-Visible spectrophotometry can be a straightforward method for the quantification of this compound in solution. researchgate.net The aromatic nature of the compound suggests that it will have a characteristic UV absorption spectrum. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration of the compound in unknown samples can be determined using the Beer-Lambert law.

While the intrinsic fluorescence of this compound has not been reported, many aromatic compounds exhibit fluorescence. nih.gov It is plausible that this compound, or derivatives thereof, could be quantified using fluorescence spectroscopy. This technique is often more sensitive than UV-Vis spectrophotometry. The development of a fluorescent assay would involve determining the optimal excitation and emission wavelengths and validating the method for linearity, accuracy, and precision. The presence of the cyanobenzamide group, a known fluorophore in some contexts, may contribute to the molecule's fluorescent properties.

This compound in Catalysis Research

The intricate molecular architecture of this compound, with its combination of an allyl and a benzyl group, presents opportunities for its use in catalysis, particularly as a ligand precursor or a direct component in catalyst systems. The presence of both these groups allows for diverse synthetic transformations. smolecule.com

While direct applications as a catalyst are still an emerging area of study, its potential lies in the modification of the molecule to create sophisticated ligands for transition metal catalysis. The nitrogen atom of the amide can coordinate with metal centers, and the allyl and benzyl groups can be functionalized to fine-tune the steric and electronic properties of the resulting metal complex. This adaptability is crucial for designing catalysts with high selectivity and activity for specific organic reactions.

For instance, the allyl group can participate in olefin metathesis or be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse. The aromatic rings of the benzyl and cyanobenzoyl groups can be substituted with various functional groups to modulate the electron density at the metal center, thereby influencing the catalytic cycle.

Table 1: Potential Roles of this compound Moieties in Catalysis

| Structural Feature | Potential Role in Catalysis |

|---|---|

| Amide Nitrogen | Coordination to metal centers |

| Allyl Group | Site for further functionalization, participation in olefin-based reactions, or anchoring to supports |

| Benzyl Group | Steric hindrance control, platform for electronic tuning through aromatic substitution |

| Cyanobenzoyl Group | Electronic modification of the ligand framework |

Photochemical and Electrochemical Investigations and Their Synthetic Utility

The photochemical and electrochemical properties of this compound are of significant interest due to the presence of the cyanobenzamide chromophore. This part of the molecule can absorb light energy, leading to excited states that can undergo various chemical reactions.

Photochemical Utility:

Upon absorption of ultraviolet light, the cyanobenzoyl moiety can promote intramolecular reactions. For example, the excited state could lead to cyclization reactions involving the allyl group, forming novel heterocyclic structures. Such photochemical pathways offer a green and efficient alternative to traditional thermal methods for the synthesis of complex organic molecules. The specificity of these reactions is often high, leading to the formation of desired products with minimal side reactions.

Electrochemical Behavior:

The electrochemical behavior of this compound is primarily governed by the redox properties of the cyanobenzoyl group. The cyano group is electron-withdrawing, which influences the reduction potential of the aromatic ring. Cyclic voltammetry studies can reveal the stability of the radical anions and cations formed upon electron transfer, providing insights into potential synthetic applications.

For example, the electrochemical reduction of the cyano group could initiate polymerization reactions or be used to generate reactive intermediates for subsequent chemical transformations. The ability to control reaction pathways through the application of an electric potential offers a high degree of precision and selectivity in synthetic organic chemistry.

Table 2: Summary of Photochemical and Electrochemical Potential

| Area of Investigation | Potential Synthetic Utility |

|---|---|

| Photochemistry | Intramolecular cyclizations, formation of heterocyclic compounds, green synthesis pathways |

| Electrochemistry | Generation of reactive intermediates, initiation of polymerization, controlled redox reactions |

Future Research Directions and Emerging Paradigms for N Allyl N Benzyl 4 Cyanobenzamide

Exploration of Uncharted Synthetic Routes and Methodologies

The synthesis of N-allyl-N-benzyl-4-cyanobenzamide has primarily relied on conventional methods such as the acylation of N-allylbenzylamine with 4-cyanobenzoyl chloride or a one-pot reaction involving 4-cyanobenzoic acid, benzylamine (B48309), and an allyl halide. smolecule.com While effective, these approaches represent well-trodden ground in amide synthesis. Future research should venture into more innovative and efficient synthetic strategies that offer advantages in terms of atom economy, milder reaction conditions, and access to a broader range of derivatives.

One promising avenue is the exploration of C-H activation/amination reactions . This would involve the direct coupling of a suitable benzamide (B126) precursor with an allyl and benzyl (B1604629) source, catalyzed by transition metals like palladium, rhodium, or copper. Such a strategy would bypass the need for pre-functionalized starting materials, thereby streamlining the synthetic process. Another area ripe for investigation is the use of flow chemistry . Continuous flow reactors could offer precise control over reaction parameters, leading to higher yields, improved safety, and the potential for scalable production.

Furthermore, the development of biocatalytic methods using engineered enzymes could provide a highly selective and environmentally benign route to this compound and its analogs. Enzymes such as acyl-CoA ligases and N-acyltransferases could be tailored to accommodate the specific substrates, offering a green alternative to traditional chemical synthesis.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Potential Advantages | Potential Challenges |

| Conventional Synthesis | Well-established, reliable | Multi-step, may require harsh reagents |

| C-H Activation/Amination | Atom economical, fewer steps | Catalyst development, regioselectivity control |

| Flow Chemistry | Scalable, precise control, improved safety | Initial setup cost, optimization of flow parameters |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme engineering, substrate scope limitations |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new applications. Future research should focus on a synergistic approach that combines advanced spectroscopic techniques with computational modeling.

In-situ spectroscopic monitoring , using techniques such as ReactIR (Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), can provide real-time data on the formation of intermediates and byproducts during a reaction. This would allow for the elucidation of reaction kinetics and the identification of transient species that are often missed by traditional analytical methods.

Advanced NMR techniques , including 2D correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide detailed information about the three-dimensional structure and conformational dynamics of this compound in solution. This is particularly important for understanding how the spatial arrangement of the allyl, benzyl, and cyano groups influences the molecule's reactivity.

Computational chemistry , employing methods such as Density Functional Theory (DFT) and ab initio calculations, can be used to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. researchgate.net This theoretical approach, when combined with experimental data, can provide a comprehensive picture of the electronic and steric factors that govern the behavior of the molecule. For instance, computational studies could predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new derivatization strategies.

| Spectroscopic/Computational Tool | Information Gained |

| ReactIR / Process NMR | Real-time reaction kinetics, intermediate identification |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity and through-bond correlations |

| NOE Spectroscopy | Through-space proximity of atoms, conformational analysis |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, predicted spectra |

Innovative Applications in Non-Biological Chemical Systems

While the structural motifs within this compound suggest potential applications in medicinal chemistry, its utility in non-biological systems remains largely unexplored. smolecule.com Future research should aim to unlock the potential of this compound in materials science, catalysis, and as a versatile synthetic building block.

In materials science , the presence of the polymerizable allyl group and the polar cyano group makes this compound an interesting candidate for the development of functional polymers . Copolymerization with other monomers could lead to materials with unique thermal, mechanical, and optical properties. The cyano group, with its large dipole moment, could be exploited for applications in nonlinear optics or as a component in liquid crystalline materials .

In the field of catalysis , this compound could serve as a bidentate or tridentate ligand for transition metal catalysts. The nitrogen and oxygen atoms of the amide group, along with the pi-system of the allyl group, could coordinate to a metal center, influencing its catalytic activity and selectivity. Such novel ligand-metal complexes could find applications in a variety of organic transformations. nih.gov

As a synthetic intermediate , the orthogonal reactivity of the allyl and cyano groups can be exploited. The allyl group can undergo a variety of transformations, such as oxidation, reduction, and addition reactions, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual functionality makes this compound a valuable scaffold for the synthesis of complex molecules with diverse substitution patterns.

Development of Novel Derivatization Strategies for Expanding Chemical Space

The chemical space around this compound can be significantly expanded through the development of novel derivatization strategies. nih.gov This would involve the selective modification of its constituent functional groups to generate libraries of new compounds for screening in various applications.

The allyl group is a particularly attractive handle for derivatization. It can readily undergo:

Heck coupling to introduce aryl or vinyl substituents.

Metathesis reactions to form new carbon-carbon double bonds.

Epoxidation followed by ring-opening with various nucleophiles to introduce diverse functional groups.

Hydroformylation to introduce an aldehyde functionality.

The cyano group offers another point of diversification. It can be:

Hydrolyzed to a carboxylic acid, which can then be further functionalized.

Reduced to a primary amine, which can be acylated or alkylated.

Converted to a tetrazole ring through cycloaddition with an azide, a common bioisostere for a carboxylic acid.

The aromatic rings of the benzyl and benzoyl moieties can also be functionalized through electrophilic aromatic substitution, although this may be less selective. The development of regioselective C-H functionalization methods for these rings would be a significant advancement.

A table summarizing potential derivatization reactions is provided below:

| Functional Group | Derivatization Reaction | Resulting Functionality |

| Allyl | Heck Coupling | Aryl/Vinyl Substituted Alkene |

| Allyl | Epoxidation/Ring-Opening | Diol, Amino Alcohol, etc. |

| Cyano | Hydrolysis | Carboxylic Acid |

| Cyano | Reduction | Primary Amine |

| Cyano | Cycloaddition with Azide | Tetrazole |

| Aromatic Rings | C-H Functionalization | Diverse Substituents |

Contribution to Fundamental Understanding of Amide, Allyl, Benzyl, and Cyano Group Chemistry

The study of this compound, with its unique combination of four distinct functional groups, can provide valuable insights into fundamental concepts of organic chemistry. The interplay of the electronic and steric effects of these groups can influence the molecule's conformation, reactivity, and spectroscopic properties in ways that are not immediately obvious from studying each group in isolation.

Research on this molecule can contribute to a deeper understanding of:

Amide bond resonance and rotational barriers: How do the N-allyl and N-benzyl substituents influence the planarity and rotational dynamics of the amide bond?

Through-space interactions: Are there any intramolecular interactions between the allyl, benzyl, and cyano groups that affect the molecule's conformation and reactivity?

Electronic communication: To what extent does the electron-withdrawing cyano group influence the reactivity of the allyl and benzyl groups?

Synergistic and antagonistic effects: How does the combination of these functional groups lead to emergent properties that are not simply the sum of their individual contributions?

By systematically studying the synthesis, reactivity, and properties of this compound and its derivatives, chemists can gain a more nuanced understanding of the fundamental principles that govern the behavior of complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-allyl-N-benzyl-4-cyanobenzamide in laboratory settings?

- Methodological Answer : The compound can be synthesized via amidation reactions using 4-cyanobenzoic acid derivatives and appropriate amines. A typical protocol involves activating the carboxylic acid with coupling agents like EDCl/HOBt in anhydrous DMF or THF under nitrogen. The allyl and benzyl amines are introduced sequentially to avoid cross-reactivity. Reaction progress is monitored via TLC or HPLC, with purification achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Example Reaction Conditions :

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| 4-Cyanobenzoyl chloride | Electrophile | 0°C, DCM, 2 hrs | 75% |

| Allylamine | Nucleophile | RT, 6 hrs | 82% |

| Benzyl bromide | Alkylating agent | K₂CO₃, DMF, 60°C | 68% |

Q. How can This compound be characterized structurally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., allyl CH₂=CH₂ protons at δ 5.2–5.8 ppm, benzyl aromatic protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 305.12) .

- IR Spectroscopy : Stretching vibrations for C≡N (~2220 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What solvents and conditions are critical for stabilizing This compound during storage?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Use anhydrous DMSO or DMF for solubility in biological assays. Avoid prolonged exposure to light or humidity, as the cyano group may hydrolyze to carboxylic acid under acidic/alkaline conditions .

Advanced Research Questions

Q. How do the allyl and benzyl substituents affect the compound’s conformational flexibility and binding to biological targets?

- Methodological Answer : Molecular docking and dynamics simulations reveal that:

- The benzyl group enhances hydrophobic interactions with aromatic residues (e.g., phenylalanine in enzyme active sites).